molecular formula C13H23NO4 B118127 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid CAS No. 154775-43-6

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid

Cat. No. B118127
M. Wt: 257.33 g/mol
InChI Key: XWZDPNBLQJCKNC-UHFFFAOYSA-N
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Patent
US06399619B1

Procedure details

A solution of KOH (86%, 0.42 g, 6.4 mmol) in water (1.5 mL) was added to a solution of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propionic acid ethyl ester in 95% EtOH (15 mL) at rt. After 2.5 h, the mixture was partitioned between EtOAc (50 mL) and 2 N aq. HCl (50 mL). After extraction of the aqueous layer with EtOAc (50 mL), the organic layers were washed with sat'd NaCl (25 mL), dried (Na2SO4), decanted, and evaporated to give 1.06 g of the title compound as a crystalline solid.
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:5][C:6](=[O:22])[CH2:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]1)C>O.CCO>[C:18]([O:17][C:15]([N:12]1[CH2:13][CH2:14][CH:9]([CH2:8][CH2:7][C:6]([OH:22])=[O:5])[CH2:10][CH2:11]1)=[O:16])([CH3:21])([CH3:19])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCC1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between EtOAc (50 mL) and 2 N aq. HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
After extraction of the aqueous layer with EtOAc (50 mL)
WASH
Type
WASH
Details
the organic layers were washed with sat'd NaCl (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.